Lipophilicity vs. Non-Fluorinated Analog
The target compound exhibits an XLogP3-AA value of 4.5, whereas the non-fluorinated analog 1,3-dichloro-2-(trifluoromethoxy)benzene (CAS 97608-49-6) has an XLogP3 of 4.4 [1][2]. The ΔXLogP of +0.1, driven by the additional ring-fluorine, indicates moderately higher lipophilicity that can influence membrane permeability and tissue distribution in biological settings [3].
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3/XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.5 |
| Comparator Or Baseline | 1,3-Dichloro-2-(trifluoromethoxy)benzene (CAS 97608-49-6): XLogP3 = 4.4 |
| Quantified Difference | ΔXLogP = +0.1 (target more lipophilic) |
| Conditions | Computed via XLogP3 algorithm (PubChem 2025); in silico prediction |
Why This Matters
Even small differences in logP can shift a compound across critical solubility–permeability thresholds in lead optimisation, directly affecting oral bioavailability predictions.
- [1] PubChem Compound Summary for CID 121228364, 1,2-Dichloro-3-fluoro-5-(trifluoromethoxy)benzene. XLogP3-AA = 4.5. View Source
- [2] PubChem Compound Summary for CID 13405085, 1,3-Dichloro-2-(trifluoromethoxy)benzene. XLogP3 = 4.4. View Source
- [3] Waring, M. J. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery 2010, 5, 235–248. View Source
